N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
CAS No.: 1448064-96-7
Cat. No.: VC6378536
Molecular Formula: C15H14N4OS
Molecular Weight: 298.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448064-96-7 |
|---|---|
| Molecular Formula | C15H14N4OS |
| Molecular Weight | 298.36 |
| IUPAC Name | N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H14N4OS/c20-15(14-2-1-11-21-14)17-8-10-19-9-5-13(18-19)12-3-6-16-7-4-12/h1-7,9,11H,8,10H2,(H,17,20) |
| Standard InChI Key | URYVMEYPUQDRPV-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Introduction
N-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that combines functional groups from pyrazole, pyridine, and thiophene. These structural features make it a promising candidate for various biological and chemical applications, including drug discovery and material science.
The compound's unique structure enables it to participate in a range of chemical interactions, making it valuable for studying molecular mechanisms in medicinal chemistry and as a potential scaffold for therapeutic agents.
Structural Features
The compound consists of:
-
Pyrazole Ring: A five-membered heterocyclic ring with two adjacent nitrogen atoms, contributing to its biological activity.
-
Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom, known for its role in enhancing solubility and binding affinity in drug molecules.
-
Thiophene Carboxamide: A sulfur-containing five-membered aromatic ring with a carboxamide group, which adds to the compound's stability and reactivity.
These features collectively provide the molecule with high chemical versatility and potential bioactivity.
Synthesis
The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step reactions combining heterocyclic precursors:
-
Step 1: Formation of the pyrazole core through cyclization reactions using hydrazine derivatives and β-diketones.
-
Step 2: Attachment of the pyridine moiety via coupling reactions such as Suzuki or Sonogashira cross-coupling.
-
Step 3: Introduction of the thiophene carboxamide group using thiophene derivatives activated by acylation or amidation reactions.
These steps require precise control over reaction conditions to ensure high yield and purity.
Medicinal Chemistry
The compound's structure suggests potential applications in:
-
Antiviral Activity: Compounds with similar scaffolds have shown inhibition of RNA polymerase interfaces in viruses like influenza .
-
Antifungal Properties: Pyrazole derivatives are known to disrupt fungal cell wall synthesis .
Material Science
The thiophene moiety provides electronic properties suitable for:
-
Organic semiconductors.
-
Light-emitting diodes (LEDs).
Analytical Characterization
The characterization of this compound typically employs:
-
NMR Spectroscopy:
-
Proton (H NMR): Signals from the pyrazole, pyridine, and thiophene rings are observed at distinct chemical shifts.
-
Carbon (C NMR): Provides insights into carbon environments in the carboxamide and aromatic rings.
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and purity.
-
-
Infrared Spectroscopy (IR):
-
Identifies functional groups such as amide (C=O stretching) and aromatic rings (C=C stretching).
-
Comparative Table of Related Compounds
Future Directions
Further research is needed to explore:
-
Structure-Activity Relationships (SAR): To optimize biological activity.
-
Toxicological Studies: To ensure safety for pharmaceutical applications.
-
Computational Modeling: For docking studies to predict binding affinities with biological targets.
This compound represents an exciting frontier in heterocyclic chemistry with broad implications across multiple scientific disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume